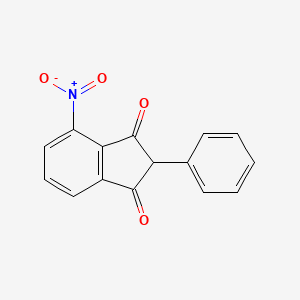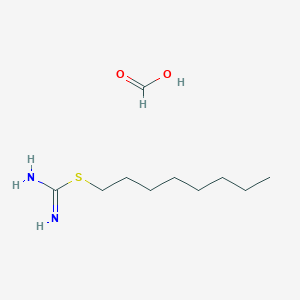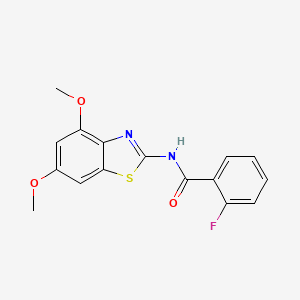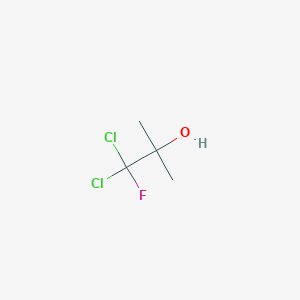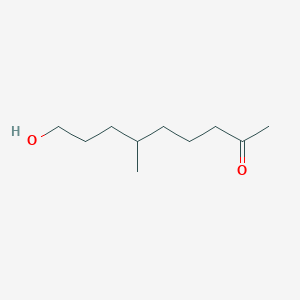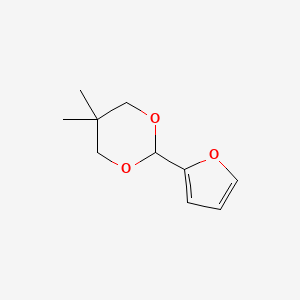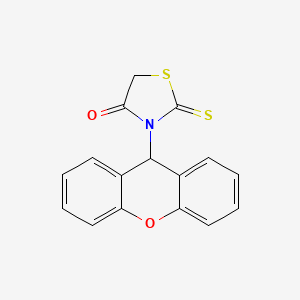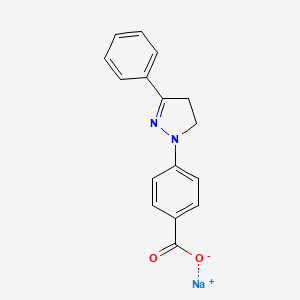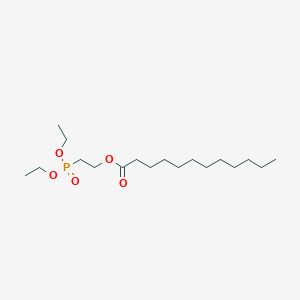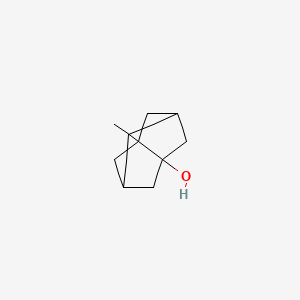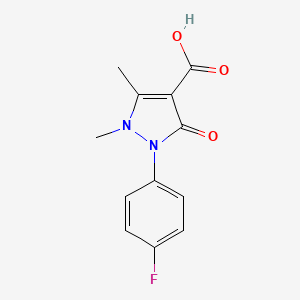
(3|A)-cholest-5-en-3-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3|A)-cholest-5-en-3-yl thiocyanate is a chemical compound derived from cholesterol, where the hydroxyl group at the 3-position is replaced by a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3|A)-cholest-5-en-3-yl thiocyanate typically involves the reaction of cholesterol with thiocyanate reagents. One common method is the reaction of cholesterol with thiocyanogen (SCN)_2 in the presence of a suitable solvent, such as chloroform or dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
(3|A)-cholest-5-en-3-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amines or other reduced sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium hydroxide (KOH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or other reduced sulfur compounds.
Substitution: Corresponding halides or alcohols.
Scientific Research Applications
Chemistry
(3|A)-cholest-5-en-3-yl thiocyanate is used as a precursor in the synthesis of various organic compounds
Biology
In biological research, this compound is used to study the effects of thiocyanate-containing compounds on cellular processes. It can serve as a model compound to investigate the role of thiocyanates in biological systems.
Medicine
The compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for drug design and discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of (3|A)-cholest-5-en-3-yl thiocyanate involves its interaction with molecular targets through the thiocyanate group. This group can form strong bonds with metal ions and other electrophilic centers, leading to various biochemical and chemical effects. The pathways involved may include the formation of coordination complexes and the modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Cholesteryl chloride: Similar structure but with a chloride group instead of thiocyanate.
Cholesteryl acetate: Contains an acetate group at the 3-position.
Cholesteryl benzoate: Features a benzoate group at the 3-position.
Uniqueness
(3|A)-cholest-5-en-3-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it different from other cholesterol derivatives and valuable for specific applications in research and industry.
Properties
CAS No. |
14745-89-2 |
|---|---|
Molecular Formula |
C28H45NS |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] thiocyanate |
InChI |
InChI=1S/C28H45NS/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,19-20,22-26H,6-8,10-17H2,1-5H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
PFFFOIVMEXOESX-PXBBAZSNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC#N)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


